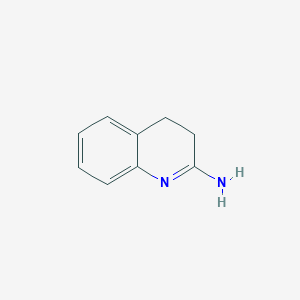

3,4-Dihydroquinolin-2-amine

Description

Contextualization within Dihydroquinoline and Related Heterocyclic Chemistry

3,4-Dihydroquinolin-2-amine belongs to the broader class of dihydroquinolines, which are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring. The quinoline (B57606) ring system itself is a prominent scaffold found in numerous bioactive molecules and natural products. smolecule.com The partial saturation in the pyridine (B92270) ring of this compound imparts a three-dimensional structure that is of significant interest in medicinal chemistry for designing molecules that can interact with complex biological targets. smolecule.comontosight.ai

Academic Significance in Synthetic Organic Chemistry and Derivatization

The academic significance of this compound lies in its utility as a versatile intermediate for the synthesis of a variety of derivatives. smolecule.com Researchers have developed several synthetic routes to access this core structure, including the reduction of quinoline-2-amines and the cyclization of appropriate precursors. ontosight.ai One notable method involves the reductive coupling of aryl or benzyl (B1604629) cyanides with nitroarenes. thieme-connect.dethieme-connect.de

The reactivity of the amine group allows for various chemical transformations, including:

Alkylation: Formation of N-alkyl derivatives using alkyl halides in the presence of a base. smolecule.com

Oxidation: Conversion to the corresponding quinolinones using oxidizing agents. smolecule.com

Cyclization: Serving as a precursor for the synthesis of more complex, fused heterocyclic systems. smolecule.com

These derivatization strategies have enabled the creation of libraries of compounds for screening in various biological assays.

Overview of Contemporary Research Trajectories and Challenges

Current research on this compound and its derivatives is largely focused on exploring their potential in medicinal chemistry. Studies have indicated that derivatives of this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, some derivatives are being investigated for their potential as anticonvulsant agents. smolecule.com

A significant area of investigation involves the use of this compound as a scaffold for developing inhibitors of various enzymes. The ability to modify the core structure allows for the optimization of binding affinity and selectivity for specific biological targets. cardiff.ac.uk

One of the challenges in this field is the development of efficient and stereoselective synthetic methods to produce chiral derivatives. researchgate.net Asymmetric synthesis is crucial for preparing enantiomerically pure compounds, which often exhibit different biological activities. Another challenge lies in the potential for catalyst poisoning by the amine group during certain catalytic reactions, such as hydrogenation, which can hinder some synthetic transformations. thieme-connect.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | smolecule.com |

| Molecular Formula | C₉H₁₀N₂ | smolecule.com |

| Molecular Weight | 146.19 g/mol | smolecule.com |

| CAS Number | 4008-62-2 | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREBANHDFAXBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies

Classical and Established Synthetic Approaches

Traditional methods for constructing the 3,4-dihydroquinolin-2-amine core rely on well-established chemical transformations, including various cyclization reactions and reductive processes starting from quinoline (B57606) precursors.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For the this compound framework, several classical intramolecular cyclization strategies have been employed.

Friedel-Crafts-type Reactions: The intramolecular Friedel-Crafts reaction is a powerful tool for forming cyclic ketones and related structures. wikipedia.org In the context of quinolinone synthesis, this can involve the cyclization of appropriately substituted acyclic precursors. For instance, the synthesis of 3-hydroxy-4-arylquinolin-2-ones has been achieved through a strategy involving a Darzens condensation followed by a one-pot dechlorative epoxide-arene cyclization, which can be considered a type of Friedel-Crafts alkylation. nih.gov This approach highlights the utility of intramolecular electrophilic aromatic substitution in building the bicyclic core.

Beckmann Rearrangement: The Beckmann rearrangement provides a route to amides from oximes, a transformation that can be adapted for the synthesis of lactams, including the 3,4-dihydroquinolin-2(1H)-one skeleton. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.orgbyjus.com This reaction typically involves the treatment of a ketoxime with an acid, leading to the migration of the group anti to the oxime's hydroxyl group. masterorganicchemistry.comwikipedia.org The synthesis of quinolines has been reported through a process involving a Beckmann rearrangement of ketoximes. mdpi.com For example, the reaction of a cyclic ketoxime precursor under acidic conditions can induce ring expansion to form the desired six-membered lactam ring of the dihydroquinolinone system.

Nitrenium Ion Cyclization: Nitrenium ions, which are reactive nitrogen-centered electrophiles, can undergo intramolecular cyclization with an aromatic ring to form nitrogen-containing heterocycles. nsf.govresearchgate.netresearchgate.net This strategy has been applied to the synthesis of various fused nitrogen heterocycles. The generation of a nitrenium ion from a suitable precursor, such as an N-chloroamine, can trigger an intramolecular electrophilic attack on a tethered phenyl ring, leading to the formation of the dihydroquinoline core.

Reductive Synthesis from Quinoline Precursors

Another classical approach involves the reduction of a pre-existing quinoline ring system. The partial reduction of quinoline and its derivatives can yield 1,2,3,4-tetrahydroquinolines. nih.govorganic-chemistry.org Further functionalization or modification of these reduced structures can lead to the desired this compound derivatives. Additionally, reductive cyclization of precursors like 2-nitroaryl compounds is a common strategy. For example, the reduction of a nitro group to an amine can be followed by an intramolecular cyclization to form the heterocyclic ring. nih.gov

Modern Catalytic and Organocatalytic Syntheses

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer improved efficiency, selectivity, and sustainability. These modern approaches have been successfully applied to the synthesis of the this compound framework.

Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal catalysis has revolutionized the construction of complex molecules. Various metals have been employed to catalyze the formation of the dihydroquinoline core through diverse reaction pathways.

| Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium | Heck-reduction-cyclization nih.gov | Not specified | One-pot sequential reaction. nih.gov |

| Intramolecular N-arylation nih.gov | Malonamides | Can be enantioselective. nih.gov | |

| Formal (4+2) cycloaddition acs.org | Amidotolyl precursors and allenes | Involves C(sp3)-H bond activation. acs.org | |

| Silver | Radical tandem cyclization nih.gov | N-arylcinnamamides and aliphatic carboxylic acids | Proceeds in aqueous solution. nih.gov |

| Tandem radical addition/cyclization mdpi.com | N-arylcinnamamides | Synthesis of cyano-containing derivatives. mdpi.com | |

| Rhodium | [4+2] cycloaddition organic-chemistry.org | Not specified | Involves C-H activation. organic-chemistry.org |

| Copper | Asymmetric catalysis thieme-connect.de | Aryl acetic acids and ethynyl (B1212043) benzoxazinanones | Synergistic catalysis with an organocatalyst. thieme-connect.de |

Palladium-Catalyzed Methodologies: Palladium catalysts are versatile and have been used in various strategies to synthesize dihydroquinolinones. These include one-pot sequential Heck-reduction-cyclization reactions and enantioselective intramolecular N-arylation of malonamides. nih.gov More recently, a palladium-catalyzed formal (4+2) cycloaddition involving the activation of C(sp3)–H bonds has been developed for the synthesis of tetrahydroquinolines. acs.org

Silver-Catalyzed Methodologies: Silver catalysts have been effectively used in radical-mediated cyclizations. A silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids provides a straightforward route to 3,4-disubstituted dihydroquinolin-2(1H)-ones in aqueous solution. nih.gov Another silver-induced tandem radical addition/cyclization of N-arylcinnamamides has been utilized for the synthesis of cyano-containing dihydroquinolinones. mdpi.com

Rhodium-Catalyzed Methodologies: Rhodium catalysts are well-known for their ability to mediate C-H activation reactions. Rh(III)-catalyzed [4+2] cycloaddition reactions have been developed for the synthesis of 3,4-dihydroisoquinolones, and similar strategies could be envisioned for dihydroquinolinone synthesis. organic-chemistry.org

Copper-Catalyzed Methodologies: Copper catalysis, often in synergy with other catalytic systems, has been employed for the enantioselective synthesis of 3,4-dihydroquinolin-2-ones. A combination of a Cu-Pybox complex and a chiral benzotetramisole organocatalyst has been used in the reaction of aryl acetic acids and ethynyl benzoxazinanones to produce chiral dihydroquinolinones in high yields and enantioselectivities. thieme-connect.de

Organocatalytic Asymmetric [4+2]-Cyclization Processes

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. Bifunctional organocatalysts, such as those based on squaramide, have been successfully employed in the asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones to afford enantioenriched 3,4-dihydroquinolin-2-one derivatives. researchgate.net This approach allows for the construction of complex chiral structures containing tetrasubstituted carbon stereocenters. researchgate.net Similarly, the reaction of aminochalcones and azlactones catalyzed by bifunctional organocatalysts provides enantioenriched 3,4-dihydroquinolinones. colby.edu

Dehydrogenative Electrochemical Synthesis

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods. A dehydrogenative electrochemical approach has been developed for the synthesis of N-aryl-3,4-dihydroquinolin-2-ones. nih.govacs.org This method utilizes an iodine(III)-mediated oxidative C-N coupling reaction, where the hypervalent iodine species is generated electrochemically. nih.gov This electrocatalytic method is notable for its use of catalytic amounts of a redox mediator and its potential for solvent recycling, making it an environmentally benign process. nih.gov

Radical-Mediated and Photochemical Cyclization Pathways

Radical-mediated and photochemical reactions offer powerful and often mild alternatives to traditional synthetic methods for constructing the 3,4-dihydroquinolin-2-one core, a close analog of this compound. These approaches typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring system.

Visible-light-induced photocatalysis has emerged as a prominent strategy. For instance, the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones has been achieved through the tandem cyclization of N-arylcinnamamides. In one such method, potassium persulfate (K₂S₂O₈) is used as an oxidant in a metal-free protocol, highlighting a move towards more sustainable practices. nih.gov The reaction proceeds via the formation of a radical intermediate which then cyclizes.

Another innovative approach involves a visible-light-induced palladium-catalyzed intermolecular radical cascade reaction. This method utilizes N-phenylcinnamamide and cyclohexyl bromide to prepare 3-cyclohexyl-4-aryl-3,4-dihydroquinolin-2(1H)-ones. The proposed mechanism involves the photoexcitation of a Pd(0) complex, leading to the formation of an alkyl radical which initiates the cascade cyclization. nih.gov Similarly, visible-light photocatalytic tandem acylarylation of olefins using carboxylic acids as acyl radical precursors has been reported for the synthesis of these heterocyclic compounds. nih.gov

Metal-free radical-promoted cyclization of arylamine precursors has also been explored for the synthesis of quinoline derivatives. One method employs N-bromosuccinimide (NBS) under visible light to generate a bromine radical, which initiates a cascade leading to the formation of the quinoline ring. researchgate.net While this produces a fully aromatized quinoline, the underlying radical cyclization strategy is relevant.

Photochemical cyclization of o-alkynylaryl isocyanides in the presence of iodine has been shown to produce 2,4-diiodoquinolines, demonstrating the utility of photo-induced reactions for constructing the quinoline scaffold. rsc.org Furthermore, a photoinduced formal [4+2] cycloaddition of acyclic α,β-unsaturated amides with N,N-dialkylanilines under visible light offers a pathway to 1,2,3,4-tetrahydroquinolines. mdpi.com These methods, while not directly yielding this compound, showcase the potential of radical and photochemical pathways in the synthesis of related heterocyclic structures.

| Method | Reactants | Key Reagents/Conditions | Product Type | Reference |

| Metal-Free Radical Cyclization | N-arylcinnamamides, Pentane-2,4-dione | K₂S₂O₈, MeCN/H₂O | 3,4-Disubstituted dihydroquinolin-2(1H)-ones | nih.gov |

| Visible-Light Pd-Catalysis | N-phenylcinnamamide, Cyclohexyl bromide | Pd(0), Xantphos, Cs₂CO₃, Visible light | 3,4-Disubstituted dihydroquinolin-2(1H)-ones | nih.gov |

| Visible-Light Photocatalysis | N-phenylcinnamamide, Benzoic acid | fac-Ir(ppy)₃, Visible light | trans-Dihydroquinolin-2(1H)-one | nih.gov |

| Radical-Promoted Cyclization | Arylamine precursors with azide (B81097) | N-Bromosuccinimide (NBS), Visible light | Substituted quinolines | researchgate.net |

| Photochemical Cyclization | o-Alkynylaryl isocyanides | Iodine, Photoirradiation | 2,4-Diiodoquinolines | rsc.org |

| Photoinduced [4+2] Cycloaddition | α,β-Unsaturated amides, N,N-Dialkylanilines | Ir(III) photosensitizer, Visible light | 1,2,3,4-Tetrahydroquinolines | mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into the synthesis of quinoline derivatives, including this compound, is a growing area of research aimed at reducing the environmental impact of chemical processes.

Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry. For the synthesis of 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives, a related class of compounds, three-component reactions of o-phenylenediamines, ketones, and isocyanides have been successfully carried out in aqueous media using catalysts like EDTA. nih.gov This approach offers an environmentally benign route to these valuable heterocycles. Another example is the use of a 1:1 ethanol (B145695)/water mixture for the visible-light-induced synthesis of 3-aryl-4H-benzo nih.govacs.orgthiazin-2-amines, which proceeds under metal- and additive-free conditions at room temperature. mdpi.com The use of aqueous ethanol has also been employed in the synthesis of chiral dihydroquinolinones from 2-aminoacetophenone (B1585202) and aldehydes. researchgate.net These examples highlight the feasibility of using water as a solvent, which is non-toxic, non-flammable, and readily available.

Microwave-assisted organic synthesis has gained traction as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. beilstein-journals.org The synthesis of 3,4-dihydroquinazolines, structurally similar to the target compound, has been efficiently achieved in short reaction times through microwave-assisted ring closure of N-(2-aminobenzyl)amides. acs.org Similarly, a microwave-assisted, multicomponent protocol has been developed for the synthesis of substituted 3,4-dihydroquinazolinones. This method is noted for being fast, flexible, and simple to perform. nih.gov Microwave irradiation has also been successfully used in the synthesis of various other heterocyclic scaffolds, demonstrating its broad applicability in green organic synthesis. youtube.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate less waste. researchgate.net Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives via three-component reactions is an excellent example of an atom-economical approach. nih.gov

Strategies that reduce waste also include the use of reusable catalysts and avoiding stoichiometric reagents. acs.org For instance, the development of reusable transition metal oxide-Bi(III) cooperative catalysts for the synthesis of quinolines and quinoxalines represents a sustainable approach. acs.org By focusing on reaction design that maximizes the incorporation of starting materials into the final product and minimizes the use of auxiliary substances, the environmental footprint of synthesizing compounds like this compound can be significantly reduced.

| Green Chemistry Principle | Methodology | Example Application | Advantages | Reference |

| Solvent-Free and Aqueous Conditions | Three-component reaction in water | Synthesis of 3,4-dihydroquinoxalin-2-amine derivatives | Environmentally benign, reduced use of volatile organic compounds | nih.gov |

| Solvent-Free and Aqueous Conditions | Visible-light-induced synthesis in ethanol/water | Synthesis of 3-aryl-4H-benzo nih.govacs.orgthiazin-2-amines | Metal- and additive-free, mild conditions | mdpi.com |

| Microwave-Assisted Synthesis | Microwave-assisted ring closure | Synthesis of 3,4-dihydroquinazolines | Reduced reaction times, improved yields | acs.org |

| Microwave-Assisted Synthesis | Multicomponent protocol under microwave irradiation | Synthesis of substituted 3,4-dihydroquinazolinones | Fast, flexible, simple | nih.gov |

| Atom Economy and Waste Reduction | Three-component reaction | Synthesis of 3,4-dihydroquinoxalin-2-amine derivatives | High atom economy, reduced waste | nih.gov |

| Atom Economy and Waste Reduction | Use of reusable catalysts | Synthesis of quinolines and quinoxalines | Catalyst can be recovered and reused, sustainable | acs.org |

Enantioselective Synthesis and Chiral Resolution

The development of methods to produce enantiomerically pure this compound derivatives is of great interest, given the often differing biological activities of enantiomers. This can be achieved through asymmetric catalysis or by resolving a racemic mixture.

Asymmetric catalysis provides a direct and efficient route to chiral molecules. While specific examples for this compound are limited, significant progress has been made in the enantioselective synthesis of the closely related 3,4-dihydroquinolin-2-ones. An organocatalytic asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by a bifunctional squaramide-based organocatalyst, has been developed to produce enantioenriched 3,4-dihydroquinolin-2-one derivatives. researchgate.net This method allows for the creation of complex structures with high diastereomeric ratios and enantiomeric excesses.

Another approach involves the use of a chiral tertiary amine base tethered to a bifunctional thiourea (B124793) derivative for the asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones. nih.gov Heterogeneous synergistic catalysis using SBA-15 immobilized chiral amines has been shown to be effective in the aza-Michael–Henry tandem reaction for the synthesis of chiral 3-nitro-1,2-dihydroquinoline, achieving high yields and enantiomeric excess. mdpi.com These examples of asymmetric catalysis for structurally similar compounds demonstrate the potential for developing analogous methods for the enantioselective synthesis of this compound derivatives.

| Catalyst Type | Reaction | Substrates | Product | Enantioselectivity | Reference |

| Bifunctional Squaramide Organocatalyst | Asymmetric [4+2]-cyclization | 2-Amino-β-nitrostyrenes, Azlactones | Chiral 3,4-dihydroquinolin-2-ones | 52-97% ee | researchgate.net |

| Chiral Thiourea Derivative | Asymmetric intramolecular cyclization | β-Ketoester derivatives | Chiral 2-aryl-2,3-dihydro-4(1H)-quinolinones | Not specified | nih.gov |

| Immobilized Chiral Amines on SBA-15 | Aza-Michael–Henry tandem reaction | 2-Aminobenzaldehyde, β-Nitrostyrene | Chiral 3-nitro-1,2-dihydroquinoline | up to 98% ee | mdpi.com |

Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation)

Chiral resolution is a crucial process in stereochemistry for the separation of racemic mixtures into their individual enantiomers. wikipedia.org One of the most established and industrially viable methods for resolving racemic amines, such as this compound, is through the formation of diastereomeric salts. wikipedia.orgnii.ac.jp This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers exhibit distinct physical characteristics, including solubility, which can be exploited for separation. nii.ac.jplibretexts.org

The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This acid-base reaction results in the formation of a mixture of two diastereomeric salts. rsc.org Due to their different spatial arrangements, these diastereomeric salts have different crystal lattice energies and solvation properties, leading to varying solubilities in a given solvent. wikipedia.orgrsc.org

Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor. nii.ac.jp The crystallized salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine. wikipedia.orglibretexts.org The resolving agent can often be recovered and reused.

Commonly employed chiral resolving agents for the separation of racemic amines include naturally occurring chiral acids. The selection of the appropriate resolving agent and solvent system is critical for achieving efficient separation and is often determined empirically.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

Transfer of Axial Chirality in Cyclization Reactions

A sophisticated strategy for obtaining enantioenriched cyclic compounds involves the transfer of chirality from an axially chiral precursor to a new stereocenter during a cyclization reaction. nih.govresearchgate.net This methodology has been effectively demonstrated in the synthesis of the core structure of 3,4-dihydroquinolin-2-ones, which are closely related to 3,4-dihydroquinolin-2-amines. The key to this approach is the use of ortho-substituted anilides which, due to restricted rotation around the Ar-N bond, exist as stable, separable atropisomers (axially chiral enantiomers). nih.gov

In this context, 6-exo-trig radical cyclizations of enantioenriched axially chiral α-halo-ortho-alkenyl anilides have been shown to proceed with an exceptionally high degree of fidelity in the transfer of axial chirality to the newly formed C4 stereocenter of the 3,4-dihydroquinolin-2-one ring system. nih.gov The cyclization is typically initiated using a radical initiator system, such as Bu₃SnH and Et₃B/air. nih.gov

The configuration of the stereocenter in the product is predetermined by the axial chirality of the starting material. nih.gov This method is highly efficient, often resulting in chirality transfer levels exceeding 95%. nih.gov The proposed models for this high fidelity suggest that the cyclization proceeds through a well-defined transition state where the stereochemical information from the chiral axis dictates the facial selectivity of the radical addition. nih.gov

Table 2: Examples of Axial Chirality Transfer in the Synthesis of 3,4-Dihydroquinolin-2-one Precursors

| Enantiomer of Precursor | Product | Yield (%) | Enantiomeric Excess of Product (%) | Fidelity of Chirality Transfer (%) |

| (P)-enantiomer | (R)-enantiomer | 92 | 97 | >99 |

| (M)-enantiomer | (S)-enantiomer | 93 | 98 | >99 |

| (P)-enantiomer with C4-methyl | (3S,4R)-enantiomer | 95 | 96 | 98 |

| (M)-enantiomer with C4-methyl | (3R,4S)-enantiomer | 94 | 97 | 99 |

Data derived from studies on analogous α-halo-ortho-alkenyl anilides. nih.gov

This strategy represents a powerful tool for asymmetric synthesis, enabling the construction of chiral heterocyclic frameworks with a high degree of stereochemical control, directly from the chirality embedded within an acyclic precursor. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reaction Profiles

The chemical reactivity of 3,4-Dihydroquinolin-2-amine is primarily dictated by the presence of the nucleophilic amino group at the 2-position and the electron-rich dihydroquinoline core. Amines are well-established as nucleophiles, readily donating their lone pair of electrons to form new covalent bonds with electrophiles. masterorganicchemistry.commasterorganicchemistry.com The nucleophilicity of the amino group in this scaffold allows it to participate in a variety of electrophilic substitution reactions. libretexts.org

Nucleophilic Character: The amino group (-NH2) at the C2 position imparts significant nucleophilic character to the molecule. masterorganicchemistry.com Amines typically act as bases by reacting with protons, but their reaction with other electron-deficient centers defines their role as nucleophiles. masterorganicchemistry.com The reactivity of this compound as a nucleophile is evident in its reactions with various electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. libretexts.org The outcome of these reactions is N-alkylation, N-acylation, or the formation of imines, respectively. The nucleophilicity is influenced by steric factors; however, the primary amine in this structure is relatively unhindered. masterorganicchemistry.com

Electrophilic Reactions: The molecule can undergo reactions with a range of electrophilic reagents. libretexts.org Common electrophiles that react with amines include alkyl halides, sulfonyl chlorides, and acid halides. libretexts.org For example, reaction with benzenesulfonyl chloride can be used to form sulfonamide derivatives, a reaction that is also the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. libretexts.org

The dihydroquinoline ring itself can also participate in electrophilic reactions, although the reactivity is modulated by the substituents. Gold-catalyzed intramolecular hydroarylation (IMHA) of N-propargylanilines, a method to synthesize dihydroquinolines, proceeds through a Friedel-Crafts type mechanism involving an electrophilic aromatic substitution. mdpi.com This indicates that the aromatic portion of the dihydroquinoline scaffold is susceptible to attack by strong electrophiles.

In some contexts, related heterocyclic systems are synthesized using electrophilically activated molecules. For instance, nitroalkanes activated by polyphosphoric acid can serve as efficient electrophiles in annulation reactions with nucleophilic amines to form heterocycles like 3,4-dihydroquinazolines. nih.govresearchgate.net This highlights a general strategy where a nucleophilic amine reacts with a suitable electrophile to construct a heterocyclic core. nih.gov

Derivatization Strategies and Functional Group Interconversions

Derivatization of the primary amino group in this compound is a key strategy for modifying its properties and for synthesizing a variety of functionalized analogs. These transformations are crucial for applications in analytical chemistry and for creating diverse molecular scaffolds. libretexts.orgsigmaaldrich.com Functional group interconversion (FGI) is the process of converting one functional group into another, which can involve substitution, oxidation, or reduction reactions. imperial.ac.uk

Derivatization of the Amino Group: The primary amine is a versatile handle for derivatization. Common methods include acylation, alkylation, and silylation. libretexts.org

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group. For example, benzoyl chloride can convert the amine into its corresponding benzamide (B126) derivative. libretexts.org This is a common strategy to introduce a chromophore for UV detection in HPLC analysis. libretexts.org

Reaction with Succinimidyl Esters: Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react readily with primary amines under mild conditions to form stable, detectable derivatives. sigmaaldrich.com

Schiff Base Formation: The amine can react with aldehydes or ketones to form a Schiff base (imine). Derivatizing agents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) are used to improve sensitivity and specificity in mass spectrometry analysis of amine-containing metabolites. nih.gov

Fluorescent Labeling: For enhanced detection, fluorescent tags can be attached. o-Phthalaldehyde (OPA) is a widely used reagent that reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. libretexts.org

Below is a table summarizing common derivatizing agents for primary amines.

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Application |

| Benzoyl chloride | Primary and secondary amines, alcohols | Benzoyl esters/amides | HPLC-UV analysis |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Carbonyl compounds | 2,4-Dinitrophenylhydrazone | HPLC-UV analysis of aldehydes/ketones |

| o-Phthalaldehyde (OPA) | Primary amines (with thiol) | Fluorescent isoindole | HPLC-Fluorescence analysis |

| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary amines | Schiff base | MALDI Imaging Mass Spectrometry |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary and diamines | Amide | HPLC analysis |

Functional Group Interconversions: Beyond simple derivatization, the amino group can be converted into other functionalities. organic-chemistry.org

Conversion to Halides: While less common for aromatic amines, diazotization followed by Sandmeyer reaction could theoretically replace the amino group with a halide, though this is more typical for anilines.

Oxidation/Reduction: The dihydroquinoline core itself can be subject to oxidation to form the corresponding quinoline (B57606) or reduction to a tetrahydroquinoline. cdnsciencepub.com

Conversion to Nitrile: The direct conversion of a primary amine to a nitrile is not a standard transformation, but related conversions, such as aldehyde to nitrile, are well-established. organic-chemistry.org

These strategies allow for the systematic modification of the this compound structure, enabling the exploration of its chemical space and the development of new derivatives with tailored properties.

Heterocyclic Annulation and Scaffold Diversification Reactions

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of the reactive amino group and the dihydroquinoline core allows for various annulation (ring-forming) and scaffold diversification reactions.

Annulation Reactions: Annulation reactions involve the construction of a new ring onto an existing molecular framework. The amino group of this compound can act as a dinucleophile or a mononucleophile in reactions with bis-electrophiles to construct new heterocyclic rings.

Biginelli-like Reactions: The Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinones. mdpi.comnih.gov While the classical reaction uses urea, modifications can employ other nucleophiles. The amino group of this compound could potentially act as the nitrogen nucleophile in a reaction with an aldehyde and a β-ketoester to form fused pyrimidine (B1678525) derivatives.

[4+2] Cycloadditions: Dihydroquinolines can be synthesized via annulation reactions. For instance, Pd-catalyzed decarboxylative [4+2] cycloaddition is a method for synthesizing 3,4-dihydroquinolin-2-ones. acs.org Similarly, the amino group in this compound could be used to construct new rings. For example, reaction with α,β-unsaturated ketones could lead to fused dihydropyridine (B1217469) rings via a Michael addition followed by cyclization.

Synthesis of Fused Quinolines: The synthesis of quinoline derivatives often involves the cyclization of substituted anilines. nih.gov The amino group of this compound can be acylated and then subjected to intramolecular cyclization conditions to form fused polycyclic systems.

The following table summarizes selected annulation strategies relevant to building upon amine-containing scaffolds.

| Annulation Strategy | Reactants | Resulting Scaffold |

| Electrophilic Cyclization | N-arylcinnamamides with electrophilic sulfur reagents | Thio-substituted dihydroquinolin-2-ones mdpi.com |

| Radical Annulation | Acrylamides with alkyl halides (Pd-catalyzed) | Alkyl-substituted dihydroquinolin-2-ones mdpi.com |

| [5+1] Annulation | In-situ generated aza-o-quinone methides with primary amines | 3,4-Dihydroquinazolin-2(1H)-one derivatives researchgate.net |

| Friedländer Annulation | 2-aminoaryl aldehydes/ketones with carbonyl compounds | Quinolines mdpi.com |

Scaffold Diversification: Scaffold diversification involves modifying the core structure to generate a library of related compounds. Starting from this compound, the primary amino group can be transformed into various other functional groups, which can then be used in subsequent reactions. For example, the amine could be converted into an azide (B81097) or a nitrile, which are versatile functional groups for cycloaddition reactions (e.g., 'click' chemistry) or further functionalization. vanderbilt.edu Post-modification of heterocyclic scaffolds, such as those produced by the Biginelli reaction, is a common strategy to create structural diversity. mdpi.comnih.gov This same principle can be applied to derivatives of this compound to build libraries of novel compounds.

Mechanistic Studies of Disproportionation Reactions in Dihydroquinolines

The disproportionation of dihydroquinolines is a redox reaction that results in the formation of both a fully aromatized quinoline and a fully reduced tetrahydroquinoline. cdnsciencepub.com Mechanistic studies, particularly on 1,2-dihydroquinolines, have provided significant insights into the role of 3,4-dihydroquinoline intermediates in these transformations.

Historically, the acid-catalyzed disproportionation of 1,2-dihydroquinolines was believed to occur via a direct hydride transfer. cdnsciencepub.comingentaconnect.com This proposed mechanism involved the protonation of one 1,2-dihydroquinoline molecule at the C-3 position, creating a carbocation at C-4. This carbocation would then accept a hydride ion from the C-2 position of a second 1,2-dihydroquinoline molecule. cdnsciencepub.com

The revised mechanism proposes that the 1,2-dihydroquinoline first rearranges to a more stable 3,4-dihydroquinoline isomer under acidic conditions. This 3,4-dihydroquinoline then acts as the key intermediate in the subsequent redox steps. While the exact mechanism for the formation of the 3,4-dihydroquinoline intermediate is still under discussion, its central role in the disproportionation reaction is supported by the experimental data. cdnsciencepub.com This finding is crucial as it highlights the chemical accessibility and importance of the 3,4-dihydroquinoline tautomer in the reactivity of partially reduced quinoline systems.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 3,4-Dihydroquinolin-2-amine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals. nih.govuobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and amine protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). The aliphatic protons at the C3 and C4 positions of the dihydropyridine (B1217469) ring are expected to show characteristic triplet or multiplet patterns due to spin-spin coupling, appearing in the upfield region. The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Aromatic carbons are expected to resonate in the δ 110-150 ppm range. The imine carbon (C2) would appear significantly downfield due to its bonding to two nitrogen atoms. The aliphatic carbons (C3 and C4) will be found in the upfield region of the spectrum.

2D NMR Techniques: To confirm the assignments from 1D spectra, various 2D NMR experiments are employed. harvard.eduwikipedia.orglongdom.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons, such as those on the C3 and C4 positions and within the aromatic ring. wikipedia.orglongdom.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. wikipedia.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and standard chemical shift increments.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| 2 | C | - | ~155-160 | - |

| 3 | CH₂ | ~2.5-2.7 | ~25-30 | t |

| 4 | CH₂ | ~2.8-3.0 | ~40-45 | t |

| 4a | C | - | ~120-125 | - |

| 5 | CH | ~7.0-7.2 | ~127-130 | d |

| 6 | CH | ~6.8-7.0 | ~120-123 | t |

| 7 | CH | ~7.1-7.3 | ~128-131 | t |

| 8 | CH | ~6.7-6.9 | ~115-118 | d |

| 8a | C | - | ~145-148 | - |

| NH₂ | NH₂ | ~5.0-6.0 (broad) | - | s (br) |

| NH | NH | ~7.5-8.5 (broad) | - | s (br) |

Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. Both electron ionization (EI) and electrospray ionization (ESI) methods can be utilized. nih.gov

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₉H₁₀N₂). The mass spectrum typically shows a prominent molecular ion peak ([M]⁺˙ in EI-MS or [M+H]⁺ in ESI-MS). nih.govmassbank.eu

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information by revealing how the molecule breaks apart. The fragmentation of quinoline (B57606) derivatives often involves characteristic losses that can confirm the presence of the core ring structure. nih.govchempap.org For this compound, the fragmentation pathway is expected to involve:

Loss of ammonia (NH₃) or the amino radical (•NH₂) from the molecular ion.

Retro-Diels-Alder (RDA) cleavage of the dihydropyridine ring, a common pathway for such systems, leading to the expulsion of ethene (C₂H₄).

Cleavage of the benzene ring, leading to smaller aromatic fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound Based on a molecular weight of 146.19 g/mol.

| m/z (Proposed) | Ion Formula | Proposed Identity/Loss |

|---|---|---|

| 147.09 | [C₉H₁₁N₂]⁺ | [M+H]⁺ (ESI) |

| 146.08 | [C₉H₁₀N₂]⁺˙ | [M]⁺˙ (EI) |

| 130.07 | [C₉H₈N]⁺ | Loss of •NH₂ |

| 118.07 | [C₈H₈N]⁺ | Loss of HCN from m/z 146 |

| 117.06 | [C₇H₇N₂]⁺ | Loss of C₂H₅• |

| 104.05 | [C₇H₆N]⁺ | Loss of CH₂N₂ |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. nih.govamericanpharmaceuticalreview.com These methods are complementary and crucial for identifying specific bonds and structural motifs within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to N-H stretching vibrations of the amine and amide groups, typically in the 3200-3500 cm⁻¹ region. ias.ac.in Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C=N stretching of the amidine moiety gives a characteristic band in the 1640-1680 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands from C-C and C-N stretching and various bending vibrations, which are unique to the molecule. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. encyclopedia.pub It is an excellent complementary technique to IR for characterizing the quinoline core. Strong Raman signals are expected for the aromatic ring's C=C stretching vibrations (around 1580-1620 cm⁻¹) and the symmetric breathing mode of the benzene ring. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretching (Amine/Amide) | 3200 - 3500 | IR, Raman |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretching | 2850 - 2960 | IR, Raman |

| C=N Stretching (Amidine) | 1640 - 1680 | IR, Raman |

| Aromatic C=C Stretching | 1580 - 1620 | IR, Raman |

| N-H Bending | 1550 - 1650 | IR |

| C-N Stretching | 1250 - 1350 | IR |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov

Table 4: Expected Crystallographic Parameters for this compound Values are estimates based on standard bond lengths and data from analogous structures.

| Parameter | Expected Value |

|---|---|

| Bond Length C2-N (Amidine) | ~1.32 Å |

| Bond Length C-C (Aromatic) | ~1.39 Å |

| Bond Length C-C (Aliphatic) | ~1.54 Å |

| Bond Angle N-C2-N (Amidine) | ~120° |

| Dihedral Angle of Dihydropyridine Ring | Non-planar |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (where applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. bhu.ac.inkud.ac.in These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. bhu.ac.inarxiv.org

The parent compound, this compound, is achiral as it does not possess any stereocenters and lacks axial chirality. Therefore, it will not exhibit a CD or ORD spectrum.

However, these techniques would become critically important if a chiral center were introduced into the molecule, for instance, through substitution at the C3 or C4 position. In such cases, the resulting enantiomers would produce mirror-image CD and ORD spectra. These spectra could then be used to determine the enantiomeric purity of a sample and, often through comparison with theoretical calculations or known compounds, to assign the absolute configuration (R/S) of the stereocenter(s). uni-muenchen.de

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods for 3,4-Dihydroquinolin-2-amine have been identified in the public domain. Such calculations are essential for determining the optimized geometry, vibrational frequencies, and electronic properties of a molecule. For related compounds like pyrazolo[3,4-b]hydroquinoline-5-ones, DFT has been used to investigate electronic effects and reaction mechanisms. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

There are no available molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are crucial for understanding the dynamic behavior, conformational flexibility, and interaction of a molecule with its environment, such as a solvent or a biological receptor. Studies on analogues like 3,4-dihydroquinolin-2(1H)-one derivatives have employed MD simulations to investigate their stability within protein-ligand complexes. nih.gov

Electronic Structure and Reactivity Descriptors

A detailed analysis of electronic structure and reactivity descriptors (e.g., Molecular Electrostatic Potential, Frontier Orbitals, Fukui Functions) for this compound is not present in the available literature. These descriptors are derived from quantum chemical calculations and are vital for predicting a molecule's reactivity and interaction sites. For instance, DFT has been used to calculate reactivity descriptors for dihydroquinolin-4(1H)-one derivatives to understand their stability and electronic properties. nih.gov

Predictive Modeling for Structure-Reactivity Relationships (SRR)

No predictive models for the structure-reactivity relationships of this compound have been published. SRR studies rely on computational data from a series of related compounds to build models that can predict the activity of new, unsynthesized molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

There is no literature available on the computational elucidation of reaction mechanisms or the characterization of transition states involving this compound. Such studies are critical for understanding how the molecule participates in chemical reactions. DFT has been employed to investigate reaction mechanisms for other amine-containing systems, but not for this specific compound. rsc.org

Mechanistic Organic Chemistry of 3,4 Dihydroquinolin 2 Amine and Its Reactions

Detailed Reaction Pathway Delineation

The synthesis of the 3,4-dihydroquinoline core can be achieved through various strategic cyclization reactions. While a direct pathway to 3,4-dihydroquinolin-2-amine is not prominently described, analogous syntheses of related structures suggest several plausible mechanistic routes.

Domino and Tandem Reactions: One effective strategy for constructing such bicyclic systems involves domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. nih.govresearchgate.net A hypothetical pathway to a this compound precursor could involve a sequence initiated by the reduction of a nitro group on an ortho-substituted benzene (B151609) ring, followed by an intramolecular cyclization. For instance, a domino reduction-reductive amination sequence starting from a 2-nitroaryl precursor could lead to a cyclic imine, which upon further reduction, would yield a tetrahydroquinoline. nih.gov A similar strategy, if adapted to precursors bearing the necessary functional groups for an amine at the C2 position, would likely proceed through an initial intermolecular reaction followed by an intramolecular cyclization.

Intramolecular Cyclization Pathways: Many syntheses for the related 3,4-dihydroquinolin-2-ones involve the intramolecular cyclization of N-arylacrylamides. mdpi.com Mechanistically, these reactions can be initiated by electrophilic activation, radical addition, or photoredox catalysis. mdpi.com A plausible pathway analogous to the synthesis of this compound could involve an intramolecular nucleophilic attack from an aniline (B41778) nitrogen onto an activated alkene or a related electrophilic carbon. For example, a reaction pathway could be initiated by the addition of a nitrogen nucleophile to an α,β-unsaturated system, followed by cyclization onto the aromatic ring.

Multi-Component Reactions: Multi-component reactions (MCRs) provide an efficient route to complex heterocyclic structures. The synthesis of 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives has been successfully achieved through a three-component reaction of o-phenylenediamines, carbonyl compounds, and isocyanides. researchgate.net This suggests a plausible MCR pathway for this compound. A proposed mechanism based on these analogous reactions would likely involve the initial formation of an imine from the reaction of an ortho-amino-substituted aniline derivative with a carbonyl compound. This intermediate would then react with an isocyanide, followed by an intramolecular cyclization to form the dihydroquinoline ring system.

A general representation of a proposed cyclization pathway is shown below:

| Step | Description | Intermediate |

| 1 | Formation of an imine or enamine from an ortho-substituted aniline precursor. | Imine/Enamine Intermediate |

| 2 | Intramolecular nucleophilic attack from the aniline nitrogen or a side-chain nucleophile onto the aromatic ring or an electrophilic center. | Cyclized Intermediate |

| 3 | Tautomerization/Proton Transfer | This compound |

This table outlines a generalized, hypothetical reaction sequence. The specific nature of the intermediates and the reaction conditions would depend heavily on the chosen starting materials and catalytic system.

Transition State Analysis and Energy Landscape Mapping

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. ucsb.edumcmaster.ca While specific transition state analyses for reactions involving this compound are not available, studies on related dihydroquinolines illustrate the applied methodology.

Methodology: Transition state (TS) optimization is a key step in computational modeling. mcmaster.ca It involves locating the first-order saddle point on the potential energy surface that connects reactants and products. Methods like the synchronous transit-guided quasi-Newton (QST2) approach are used to find an initial guess for the TS geometry. ucsb.edu Once located, a frequency calculation is performed to verify the TS, which should have exactly one imaginary frequency corresponding to the vibrational mode of bond formation or cleavage along the reaction coordinate. ucsb.eduyoutube.com

Application in Analogous Systems: For example, in studies of N-Boc-2-aryl-1,2-dihydroquinolines, density functional theory (DFT) calculations have been used to investigate reaction intermediates. nih.gov Furthermore, transition state calculations were performed to determine the Gibbs energy of activation for the rotation of the N-Boc group, which was found to be approximately 43 kJ/mol at -78 °C. nih.gov Such calculations help rationalize stereochemical outcomes and the stability of intermediates.

An energy landscape map for a hypothetical reaction forming this compound would include the relative energies of the reactants, intermediates, transition states, and the final product.

| Species | Description | Relative Energy (Hypothetical) |

| Reactants | Starting materials | 0 kcal/mol |

| TS1 | Transition state for the first step (e.g., imine formation) | +15 kcal/mol |

| Intermediate | A stable species along the reaction path (e.g., cyclization precursor) | +5 kcal/mol |

| TS2 | Transition state for the key cyclization step | +25 kcal/mol |

| Product | This compound | -10 kcal/mol |

This table presents a hypothetical energy profile for illustrative purposes.

Mapping this landscape allows chemists to identify the rate-determining step (the one with the highest energy transition state) and explore how modifications to the reactants or catalysts could alter the reaction pathway.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy changes. This information is crucial for understanding reaction mechanisms and optimizing reaction conditions.

Kinetic Analysis: Kinetic studies measure the rate at which a reaction proceeds and how that rate is affected by factors such as concentration, temperature, and catalysts. For the dihydroquinoline family of compounds, techniques like variable temperature NMR (VT-NMR) spectroscopy can be used to determine kinetic data, such as the barrier to rotation around a bond. nih.gov In the case of N-Boc-2-aryl-1,2-dihydroquinoline, VT-NMR provided a Gibbs free energy of activation (ΔG‡) of approximately 49 kJ/mol for the rotation of the carbonyl group, which correlated well with computational results. nih.gov Such studies on this compound or its derivatives could reveal the energy barriers associated with conformational changes or key mechanistic steps.

| Parameter | Description | Method of Determination | Potential Finding for this compound Reactions |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Spectroscopic monitoring (UV-Vis, NMR) | Determines the speed of cyclization or subsequent reactions. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Arrhenius plots (rate vs. temperature) | Identifies the energy barrier for the rate-determining step. |

| Enthalpy (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Calorimetry, Computational Chemistry | Indicates if the formation is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work; determines spontaneity. | ΔG = ΔH - TΔS, Computational Chemistry | Predicts whether the reaction is spontaneous under given conditions. |

Isotope Effect Studies for Reaction Mechanism Probing

Isotope effect studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step. chem-station.com This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. youtube.com

The Kinetic Isotope Effect (KIE): The KIE is the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant with the heavy isotope (k_heavy). A primary KIE (typically > 2) is observed when a bond to the isotopic atom is broken in the rate-determining step. chem-station.com A smaller secondary KIE may be observed when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center.

Application to Dihydroquinoline Synthesis: While no specific isotope labeling studies have been reported for this compound, the methodology is broadly applicable. For instance, in a hypothetical intramolecular cyclization to form the dihydroquinoline ring that involves a C-H bond cleavage at a critical step, deuterium (B1214612) labeling at that position would be informative.

Consider a hypothetical synthesis pathway involving an intramolecular cyclization of an ortho-vinylaniline derivative where a hydrogen transfer is the rate-limiting step.

Experiment 1: The reaction is run with the standard, non-deuterated precursor. The rate constant (k_H) is measured.

Experiment 2: The reaction is run with a precursor where the vinyl proton involved in the key transfer step is replaced with deuterium. The new rate constant (k_D) is measured.

Analysis: If the ratio k_H / k_D is significantly greater than 1, it provides strong evidence that this C-H bond cleavage is part of the rate-determining step of the reaction mechanism.

Deuterium and tritium (B154650) labeling are also invaluable diagnostic tools in drug discovery to study the metabolic fate of pharmaceutical compounds. princeton.edu Photoredox-mediated hydrogen isotope exchange (HIE) protocols have been developed to efficiently install deuterium or tritium at α-amino C(sp³)–H bonds using D₂O or T₂O as the isotope source, a technique that could potentially be applied to this compound and its derivatives. princeton.edu

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks for Complex Molecular Architectures

The inherent reactivity of the 3,4-dihydroquinolin-2-amine framework makes it a strategic building block in diversity-oriented synthesis. The amine group at the C2 position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to append new functionalities and build molecular complexity. This reactivity allows for its incorporation into larger, more intricate molecular architectures.

While direct examples for the parent compound are specialized, the broader class of dihydroquinolines is well-established in this role. For instance, domino reactions involving dihydroquinoline precursors are employed to generate previously inaccessible substitution patterns, highlighting the scaffold's utility in creating novel chemical entities. nih.gov Similarly, multicomponent reactions are used to construct dihydroquinoline derivatives fused to other biologically relevant scaffolds, demonstrating the modularity of this structural motif in synthesis. nih.gov The 2-amino functionality specifically provides a reactive handle for forging new carbon-nitrogen bonds, essential for assembling complex natural product analogs and other advanced molecular targets.

Role in Ligand Design for Catalytic Systems

The structural arrangement of nitrogen atoms in this compound makes it a promising candidate for ligand design in transition metal catalysis. The presence of both an endocyclic nitrogen within the dihydroquinoline ring system and an exocyclic primary amine at the adjacent position creates a potential bidentate chelation site. This N,N-donor arrangement can coordinate with a metal center, forming a stable five-membered ring that influences the metal's electronic properties and steric environment.

This concept is demonstrated in the application of closely related amino-quinoline derivatives. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, known as CAMPY and Me-CAMPY, have been successfully employed as ligands in rhodium and iridium catalysts for the asymmetric transfer hydrogenation (ATH) of imines. mdpi.com These catalysts facilitate the stereoselective reduction of 1-aryl-3,4-dihydroisoquinolines to their corresponding chiral amines, which are precursors to valuable alkaloids. mdpi.com The diamine ligand is critical for creating the chiral environment necessary to achieve high enantioselectivity. mdpi.com The effectiveness of these systems underscores the potential of the 2-amino-dihydroquinoline scaffold to serve a similar role in directing asymmetric transformations.

Below is a summary of the performance of a representative catalyst (C3) bearing a chiral 8-amino-tetrahydroquinoline ligand in the ATH of various 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com

| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 99 | 69 |

| 1-(4-Methylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 99 | 68 |

| 1-(4-Methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 64 |

| 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 99 | 66 |

| 1-(2-Nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | No Reaction | - |

Data derived from research on asymmetric transfer hydrogenation using related amino-tetrahydroquinoline ligands. mdpi.com

Precursors for Novel Heterocyclic Scaffolds and Ring Systems

The this compound structure can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through annulation reactions. The reactive amine group, in conjunction with the adjacent endocyclic nitrogen and the aromatic ring, provides multiple sites for further cyclization reactions.

For example, related amino-quinoline derivatives are used to construct expanded ring systems. In one notable synthesis, 3-aminoquinoline-4-carboxylic acid is subjected to a series of reactions to ultimately form a fused quinolino-(2′:3′:3:4)-quinoline structure. researchgate.net This transformation demonstrates how an amino-quinoline core can be elaborated into a larger, polycyclic aromatic system. Ring-opening and recyclization reactions of quinoline-containing precursors are also a known strategy to generate novel pyridine (B92270) and pyrimidine-fused heterocycles. rsc.org By analogy, the 2-amino group of this compound could act as the key nucleophile in intramolecular or intermolecular cyclizations to build novel fused ring systems, such as pyrimido[4,5-b]quinolines or other related scaffolds of interest in materials science and synthetic chemistry.

Integration into Functional Materials (e.g., Dyes and Pigments, excluding biological applications)

The quinoline (B57606) core is a well-established chromophore in the field of synthetic dyes. researchgate.net The extended π-conjugated system of the bicyclic structure is responsible for absorbing light in the visible spectrum, which is the fundamental property of a colorant. The this compound scaffold is a promising component for creating functional dyes due to the powerful influence of the amino substituent.

In dye chemistry, an amino group attached to an aromatic system acts as a potent auxochrome (a color-helping group). It can intensify the color (hyperchromic effect) and shift the absorption wavelength to longer values (bathochromic shift) through resonance effects. The nitrogen lone pair of the amino group donates electron density into the aromatic π-system, modifying the electronic transitions and thus the perceived color.

Quinoline derivatives are used in the industrial manufacture of several classes of dyes. researchgate.net Their applications span various materials, and the specific substitution pattern on the quinoline ring dictates the final color and performance properties.

| Dye Name / Class | CAS Number | Structural Class | Typical Color |

|---|---|---|---|

| C.I. Acid Yellow 3 | 8004-92-0 | Quinoline | Yellow |

| C.I. Direct Yellow 22 | 10130-31-1 | Quinoline | Yellow |

| C.I. Solvent Yellow 33 | 8003-22-3 | Quinoline | Yellow |

| Palanil Yellow 3G | - | Quinoline | Yellow |

Table of representative dyes synthesized from quinoline precursors. researchgate.net

The integration of the 2-amino group onto the dihydroquinoline frame provides a direct route to modulate these properties, allowing for the rational design of novel colorants for textiles, polymers, and other advanced materials. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Protocols

The future synthesis of 3,4-dihydroquinolin-2-amine and its derivatives will increasingly pivot towards green and sustainable methodologies. Current strategies for constructing related quinoline (B57606) and dihydroquinoline cores often rely on classical methods that may involve harsh conditions or hazardous reagents. researchgate.net Future research will focus on atom-economical and environmentally benign alternatives.

A primary direction will be the expansion of multicomponent reactions (MCRs) . MCRs, which combine three or more reactants in a single operation to form a complex product, are inherently efficient and reduce waste. rsc.org Developing novel MCRs that yield the this compound core directly from simple, readily available precursors is a significant goal. Another promising avenue is the use of organoautocatalysis , where a product of the reaction itself catalyzes its own formation, eliminating the need for external, often expensive or toxic, metal catalysts. fau.eu

Furthermore, research will emphasize the use of green solvents like water or ethanol (B145695) and the development of reusable, heterogeneous catalysts to simplify purification and minimize environmental impact. rsc.orgrsc.org The principles of sustainable chemistry, including high atom economy and low E-factors (environmental factors), will guide the design of next-generation synthetic routes. researchgate.net

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Metrics (Hypothetical)

| Metric | Conventional Synthesis (Illustrative) | Future Sustainable Protocol (Target) |

| Atom Economy | 40-60% | >85% |

| Solvent | Chlorinated Solvents (e.g., DCM) | Water, Ethanol, or Solvent-free |

| Catalyst | Stoichiometric strong acids/bases | Catalytic, recyclable, metal-free |

| Energy Input | High temperature, prolonged reflux | Room temperature, microwave irradiation |

| Waste Generation | High (significant byproducts) | Minimal (low E-factor) |

Exploration of Uncharted Reactivity Profiles and Selectivities

The reactivity of this compound is largely uncharted territory. The molecule contains a cyclic amidine functionality, which is known to be a versatile synthon in organic synthesis. researchgate.net Future research will delve into how the dihydroquinoline scaffold modulates the typical reactivity of the amidine group.

Key areas of exploration include:

Use as a Building Block: Investigating its participation in cycloaddition reactions, cross-coupling partnerships, and annulation strategies to build more complex, fused heterocyclic systems of potential pharmacological interest.

Catalytic Applications: Exploring the potential of its metal complexes or the protonated amidinium salt form as organocatalysts for various transformations. The chiral nature of substituted derivatives could be harnessed for asymmetric catalysis.

Selective Functionalization: Developing methods for the selective functionalization at the N1-position, the exocyclic amine, or the aromatic ring. This would enable the creation of diverse chemical libraries for biological screening. The amidine functionality can act as a hydrogen bond donor or acceptor, a property that could be exploited to direct reactions with high selectivity. nih.gov

Integration with Flow Chemistry, Microfluidics, and Automation for High-Throughput Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern automation technologies is essential. Flow chemistry , where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages. jst.org.in These include precise control over reaction parameters (temperature, pressure, time), enhanced safety when dealing with unstable intermediates, and improved scalability. jst.org.inuc.pt

Future research will focus on developing telescoped flow syntheses, where multiple synthetic steps are connected in sequence without the need for manual isolation and purification of intermediates. uc.pt This approach is particularly powerful for constructing libraries of derivatives for structure-activity relationship (SAR) studies.

Microfluidic platforms represent a further miniaturization of this concept, allowing for high-throughput screening of reaction conditions using minuscule quantities of reagents. nih.gov By combining microfluidics with robotic automation, hundreds or thousands of reaction variations (e.g., different catalysts, solvents, temperatures) can be tested rapidly, enabling the swift identification of optimal synthetic conditions.

Advanced Spectroscopic Probes and In Situ Monitoring Techniques for Reaction Dynamics

A deeper understanding of the reaction mechanisms, kinetics, and transient intermediates involved in the synthesis and transformation of this compound is critical for process optimization. Future research will increasingly employ advanced, in situ spectroscopic techniques to monitor reactions in real-time.

Process Analytical Technology (PAT) tools such as:

ReactIR (FTIR Spectroscopy): To track the concentration changes of reactants, intermediates, and products.

Raman Spectroscopy: Complementary to IR, particularly useful for reactions in aqueous media or with symmetric molecules.

Process NMR: To provide detailed structural information on species present in the reaction mixture as it evolves.

These techniques provide a "molecular video" of the chemical transformation, revealing mechanistic details that are impossible to capture through traditional offline analysis of quenched samples. rsc.org The data gathered will be invaluable for optimizing reaction yields, minimizing byproduct formation, and ensuring the safe scale-up of synthetic protocols, especially within automated flow chemistry systems.

Predictive Computational Design for Targeted Synthesis and Chemical Transformations

Computational chemistry is shifting from a purely analytical tool to a predictive powerhouse in synthetic design. For this compound, future research will heavily leverage in silico methods to guide experimental work, saving time and resources. nih.govresearchgate.net

Key computational approaches will include:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate transition state energies, predict reaction pathways, and understand the electronic properties that govern the molecule's reactivity. rsc.org This can help in selecting the most promising reaction conditions before stepping into the lab.

Molecular Dynamics (MD) Simulations: To model the behavior of the molecule and its interactions with catalysts, solvents, or biological targets, providing insights into binding affinities and conformational stability. mdpi.com

Machine Learning (ML) and AI: Developing predictive models trained on reaction data. Although data for this specific scaffold is scarce, models can be built on broader datasets for related reactions. mdpi.com These models can predict the outcome of a planned reaction (e.g., yield, stereoselectivity) based on the structures of the inputs, thereby guiding the design of high-yielding and selective synthetic routes.

The synergy between these predictive computational tools and high-throughput automated synthesis platforms will establish a powerful closed-loop system for discovery: computational models will predict optimal conditions, automated systems will perform the experiments, and the results will be fed back to refine the models, accelerating the exploration of the chemical space around this compound.

Conclusion

Summary of Key Research Advances and Contributions

3,4-Dihydroquinolin-2-amine represents an intriguing yet underexplored heterocyclic scaffold. While its lactam counterpart, 3,4-dihydro-2(1H)-quinolinone, is a well-established core in numerous approved drugs and clinical candidates, the 2-amine derivative offers a distinct set of chemical properties conferred by its cyclic amidine functionality. Research into synthetic methodologies for cyclic amidines has provided viable pathways for accessing this compound from readily available lactams. acs.org Its chemical profile is defined by the basicity and versatile hydrogen bonding capacity of the amidine group, which stands in contrast to the neutral lactam. This fundamental difference makes it a compelling candidate for bioisosteric replacement strategies in drug design, with the potential to unlock new interactions with biological targets and improve pharmacological properties.

Outlook on the Continued Academic and Research Relevance of this compound Chemistry

The future relevance of this compound chemistry is strong, buoyed by the sustained importance of both the quinoline (B57606) scaffold and the amidine functional group in medicinal chemistry. nih.govmdpi.com As researchers continue to seek novel chemical matter to address complex diseases and combat drug resistance, scaffolds like this compound offer a promising avenue for exploration. Future work will likely involve the synthesis of compound libraries based on this core for screening against various therapeutic targets, from kinases and G-protein coupled receptors to microbial enzymes. The continued development of green and efficient synthetic methods will further enhance its accessibility and utility. futuremarketinsights.com Ultimately, this compound stands as a valuable building block with the potential to contribute significantly to the discovery of the next generation of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4-Dihydroquinolin-2-amine derivatives with high yield?

- Methodological Answer : Optimize reduction steps using agents like LiAlH₄ to reduce 3,4-dihydroquinolin-2(1H)-ones to the corresponding amines. Control reaction time (e.g., 24 hours at room temperature) and stoichiometry (e.g., 4:1 molar ratio of LiAlH₄ to substrate) to minimize side products . For enantioselective synthesis, employ radical cyclization strategies with chiral catalysts to achieve high enantiomeric excess (e.g., 6-exo-trig cyclizations) .

Q. How can researchers characterize this compound derivatives effectively?

- Methodological Answer : Use a combination of ¹H NMR (CDCl₃ or DMSO-d₆) to identify proton environments (e.g., aromatic protons at δ 6.3–6.6 ppm, methylene/methyl groups at δ 1.4–3.3 ppm) and mass spectrometry (ESI-MS) to confirm molecular ions (e.g., [M + H⁺] peaks at m/z 238–260) . Purity can be assessed via HPLC with UV detection at 254 nm.

Q. What biological assays are suitable for preliminary evaluation of this compound derivatives?

- Methodological Answer : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structural modifications of this compound enhance target selectivity in neurological disorders?

- Methodological Answer : Introduce substituents like trifluoromethyl groups or fluorinated aryl rings to improve blood-brain barrier penetration. Evaluate binding affinity to serotonin/dopamine receptors via radioligand assays (e.g., ³H-labeled ligands). Use molecular docking to predict interactions with active sites (e.g., 5-HT₂A receptors) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodological Answer : Reassess compound purity (HPLC, NMR), confirm stereochemistry (X-ray crystallography), and standardize assay conditions (e.g., cell line passage number, serum concentration). Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .